molecular formula C4H4N2O2 B7765268 Uracil CAS No. 51953-14-1

Uracil

Cat. No.: B7765268
CAS No.: 51953-14-1
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated in 1900 by Alberto Ascoli from yeast nuclein and has since been found in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ .

Mechanism of Action

Target of Action

Uracil is a pyrimidine nucleobase that is a key component of RNA . It pairs with adenine and replaces thymine during DNA transcription . In the context of cancer treatment, this compound is used as an antineoplastic agent in combination with other drugs like tegafur to treat various cancers, including breast, prostate, and liver cancer .

Mode of Action

This compound’s mode of action is primarily through its incorporation into RNA during transcription. In RNA, this compound binds to adenine via two hydrogen bonds . In the context of cancer treatment, this compound is used in combination with other drugs to inhibit DNA synthesis and function . For instance, this compound mustard, after activation, binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways. During the synthesis of an RNA strand from a DNA template (transcription), this compound pairs only with adenine and replaces thymine . Methylation of this compound produces thymine . This compound may also be degraded to form β-alanine, which can be used in fatty acid synthesis .

Pharmacokinetics

The pharmacokinetics of this compound can vary significantly between individuals with normal and deficient DPD (Dihydropyrimidine dehydrogenase) status . DPD is an enzyme involved in the metabolism of this compound. The AUC (Area Under the Curve) and Cmax (maximum serum concentration) of this compound can be useful as a diagnostic tool to differentiate patients with regard to DPD status .

Result of Action

The result of this compound’s action is the formation of RNA during transcription. In the context of cancer treatment, the action of this compound leads to the inhibition of DNA synthesis and function, which can inhibit the growth of cancer cells .

Action Environment

The environment can significantly influence the action of this compound. For instance, the presence of surrounding this compound or water molecules can provide a ‘protective’ effect on the fragmentation dynamics of this compound . Additionally, the presence of other molecules, such as those in a drug combination, can open specific fragmentation channels .

Biochemical Analysis

Biochemical Properties

Uracil is involved in multiple biochemical reactions. It binds to adenine via two hydrogen bonds during the formation of RNA . In RNA, this compound replaces thymine during DNA transcription . Methylation of this compound produces thymine . This compound is also involved in the biosynthesis of polysaccharides and the transportation of sugars containing aldehydes .

Cellular Effects

The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms . This compound is also a component of several coenzymes that act in conjunction with enzymes in several processes of carbohydrate metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. In RNA, this compound base-pairs with adenine and replaces thymine during DNA transcription . Methylation of this compound produces thymine . The evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound incorporations have been observed in both treated and non-treated cells . Non-treated cells possess this compound in the late replicating constitutive heterochromatic regions, while drug treatment induced a shift of incorporated this compound towards segments that are normally more active/functional .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on cytidine production in rats, it was found that overexpression of this compound permease and a nucleoside transporter increased cytidine production .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a fundamental component of the pyrimidine synthesis and degradation pathway, involving synthesis and degradation of pyrimidine nucleotides (including this compound nucleotides), the building blocks of DNA and RNA .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For example, overexpression of this compound permease and a nucleoside transporter from Bacillus amyloliquefaciens related to cell membrane transport in Escherichia coli was found to increase cytidine production .

Subcellular Localization

This compound is distributed in the nucleus and cytoplasm of cells . The unique 44 N-terminal amino acids in UNG2 are required for complete sorting to nuclei . The 35 unique N-terminal residues in UNG1 constitute a strong and complete mitochondrial localization signal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uracil can be synthesized through several methods. One common approach involves the cyclization of ureidomethylene-acetoacetate. Another method includes the reaction of 1,3-oxazine-2,4-diones with amides . Additionally, this compound derivatives can be synthesized by introducing various substituents at different positions on the pyrimidine ring, such as arylsulfanyl, arylselanyl, and benzyl groups .

Industrial Production Methods: Industrial production of this compound often involves the use of readily available precursors and scalable processes. For example, the synthesis of 6-chlorothis compound derivatives can be achieved through a one-pot method involving N-benzylation, N-methylation, substitution, and amino acid coupling .

Comparison with Similar Compounds

Uracil is often compared with other pyrimidine bases, such as thymine and cytosine. Thymine, found in DNA, is a methylated form of this compound, which increases DNA stability and replication efficiency . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA.

This compound’s uniqueness lies in its role in RNA and its various derivatives’ applications in medicine and industry. Similar compounds include 5-fluorothis compound, 5-chlorothis compound, and other substituted this compound derivatives, which exhibit significant pharmacological activities .

Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Melting Point

330 °C
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Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
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96.4 g
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6.96 g
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2′-deoxyribose 1-phosphate diammonium salt
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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